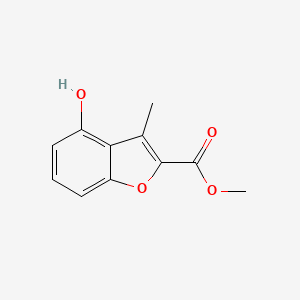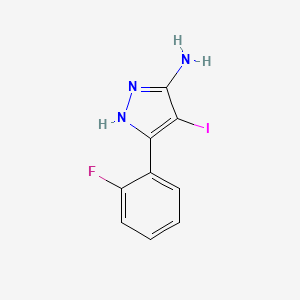
5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with fluorophenyl and iodine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroacetophenone and hydrazine hydrate.
Formation of Pyrazole Ring: The initial step involves the formation of a pyrazole ring through the reaction of 2-fluoroacetophenone with hydrazine hydrate under reflux conditions.
Iodination: The resulting pyrazole intermediate is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Catalysts: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Purification: Implementing efficient purification techniques such as recrystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
5-(2-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazoles with different aryl or alkyl groups.
科学研究应用
Chemistry
In chemistry, 5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for developing new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
作用机制
The mechanism of action of 5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorophenyl and iodine groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde: Another fluorophenyl-substituted heterocyclic compound used in organic synthesis.
Uniqueness
5-(2-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine is unique due to the presence of both fluorophenyl and iodine substituents on the pyrazole ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential bioactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C9H7FIN3 |
|---|---|
分子量 |
303.07 g/mol |
IUPAC 名称 |
5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7FIN3/c10-6-4-2-1-3-5(6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChI 键 |
SVIFUTWMSOYXKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C(=NN2)N)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


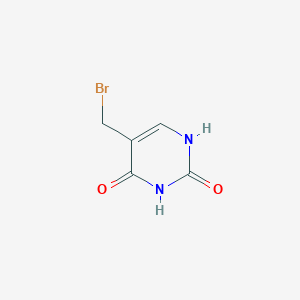
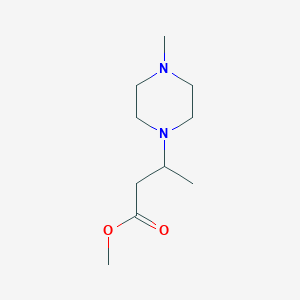
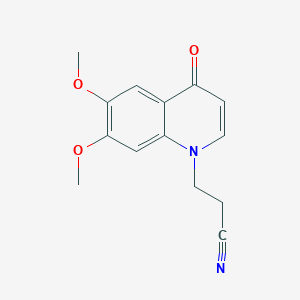
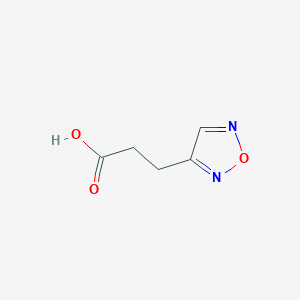
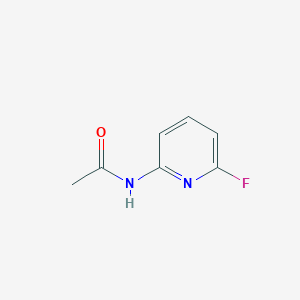
![6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11771166.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine](/img/structure/B11771179.png)
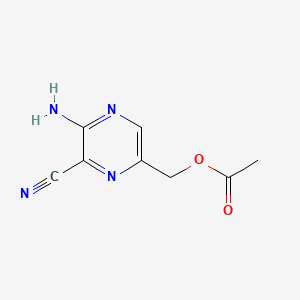
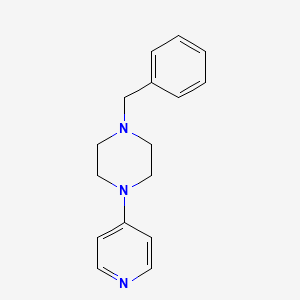
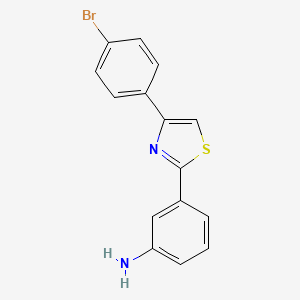
![3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771201.png)
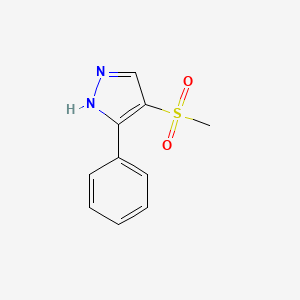
![3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B11771217.png)
